2-Chloro-4-cyclobutoxypyrimidine
Overview
Description
2-Chloro-4-cyclobutoxypyrimidine is an organic compound belonging to the class of pyrimidine derivatives. It has the molecular formula C8H9ClN2O and a molecular weight of 184.63 g/mol . This compound is characterized by the presence of a chloro group at the 2-position and a cyclobutyloxy group at the 4-position of the pyrimidine ring. It is a white to slightly yellow crystalline powder with a melting point of 87-91°C and a boiling point of 350°C.
Mechanism of Action
Target of Action
It is known that pyrimidines, the class of compounds to which it belongs, often interact with dna and have significant roles in various cellular processes .
Mode of Action
Pyrimidines are known to interact with dna and can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-cyclobutoxypyrimidine can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclobutoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-(cyclobutyloxy)pyrimidine derivatives .
Scientific Research Applications
2-Chloro-4-cyclobutoxypyrimidine has various applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(cyclobutyl)pyrimidine: This compound is similar in structure but lacks the oxygen atom in the cyclobutyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a cyclobutyloxy group, leading to different chemical and biological properties.
Uniqueness
Properties
IUPAC Name |
2-chloro-4-cyclobutyloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-5-4-7(11-8)12-6-2-1-3-6/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKNSLRUIGDVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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